Home > Products > Screening Compounds P25050 > 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline - 937597-90-5

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Catalog Number: EVT-3001149
CAS Number: 937597-90-5
Molecular Formula: C14H13F4N3
Molecular Weight: 299.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound features a complex structure that includes a fluorinated aniline and a tetrahydroindazole moiety, which contributes to its biological activity. The compound's unique characteristics make it a subject of interest in various research fields, particularly in drug development.

Source

The compound can be synthesized through various chemical reactions that involve the functionalization of aniline derivatives and indazole frameworks. Its synthesis typically requires specialized reagents and conditions to ensure the correct formation of the desired molecular structure.

Classification

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is classified as an aromatic amine due to the presence of an aniline group. It also falls under the category of heterocyclic compounds because of the indazole structure, which contains nitrogen atoms within its ring system.

Synthesis Analysis

Methods

The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through several methods:

  1. Formation of Indazole Derivative: The initial step often involves the synthesis of the tetrahydroindazole core. This can be accomplished via cyclization reactions involving appropriate hydrazone precursors and catalysts like palladium or through C-H activation methods .
  2. Fluorination: The introduction of fluorine atoms is typically achieved through electrophilic fluorination techniques or by using fluorinated reagents such as trifluoromethylating agents .
  3. Aniline Functionalization: The final step involves coupling the indazole derivative with a fluorinated aniline. This may utilize coupling agents or methods such as Suzuki or Buchwald-Hartwig cross-coupling reactions to form the final product .

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are essential for confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be represented as follows:

C13H12F5N3\text{C}_{13}\text{H}_{12}\text{F}_5\text{N}_3

This formula indicates that the compound contains 13 carbon atoms, 12 hydrogen atoms, 5 fluorine atoms, and 3 nitrogen atoms.

Data

The compound has a molecular weight of approximately 307.25 g/mol. Its structural complexity arises from the combination of both aromatic and heterocyclic components, contributing to its potential pharmacological properties.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline includes:

  1. Nucleophilic Substitution: The presence of fluorine groups makes certain carbon atoms electrophilic, allowing for nucleophilic attack by other reagents.
  2. Cross-Coupling Reactions: This compound can participate in various cross-coupling reactions with other organic molecules to form more complex structures .

Technical Details

Reactions involving this compound often require specific catalysts and conditions to facilitate bond formation while minimizing side reactions. Monitoring reaction progress through analytical techniques is crucial for optimizing yields.

Mechanism of Action

Process

The mechanism of action for compounds like 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is typically related to their ability to interact with biological targets such as enzymes or receptors:

  1. Binding Affinity: The trifluoromethyl group enhances lipophilicity and binding affinity towards target proteins.
  2. Inhibition Mechanism: The compound may act as an inhibitor for specific enzymes involved in disease pathways (e.g., cancer or inflammation), potentially by mimicking natural substrates or cofactors .

Data

Studies have shown that modifications in the molecular structure can significantly affect biological activity and selectivity towards targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers created by fluorination.

Relevant data on these properties are essential for practical applications in drug formulation and development.

Applications

Scientific Uses

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has potential applications in:

  1. Pharmaceutical Development: As a scaffold for designing new drugs targeting specific diseases.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms or receptor interactions.
  3. Material Science: Potentially utilized in creating novel materials with specific electronic or optical properties due to its unique structural features .

Through ongoing research and development efforts, this compound may lead to significant advancements in therapeutic strategies against various diseases.

Rational Design Strategies for Tetrahydroindazole-Based Therapeutics

Fragment-Based Drug Design Targeting Viral Capsid Proteins

Fragment-based drug design (FBDD) leverages small molecular fragments (<300 Da) to build high-affinity ligands for challenging biological targets. The tetrahydroindazole scaffold has been strategically employed to target conserved pockets in viral capsid proteins, particularly hepatitis B virus (HBV) core protein (HBcAg). Kang et al. demonstrated that fragment deconstruction of Ciclopirox—an FDA-approved antifungal agent binding to HBcAg’s carboxyl-terminal domain (CTD)—revealed critical interactions with hydrophobic residues (e.g., Phe23) [10]. Using the Auto Core Fragment in silico Screening (ACFIS) server, researchers deconstructed Ciclopirox into core fragments and systematically reconstructed derivatives with enhanced binding affinity. This yielded 24 novel compounds with average ΔGB values of −16.56 ± 1.46 kcal·mol−1, surpassing Ciclopirox’s binding energy [10]. Key modifications included halogenated aryl groups and extended hydrophobic side chains, improving occupancy in the CTD pocket and disrupting capsid assembly.

Table 1: Fragment-Based Optimization of Ciclopirox Derivatives Against HBV Core Protein

Core Fragment ModificationΔGB (kcal·mol−1)Critical InteractionsBiological Impact
Parent compound (Ciclopirox)−14.7H-bond: Tyr118; Hydrophobic: Phe23Capsid assembly disruption
Halogenated aryl extension−17.9Halogen bonding: Leu140; Hydrophobic: Phe23Enhanced dimeric interface blocking
Aliphatic chain hybridization−16.2Van der Waals: Trp102; Hydrophobic: Leu140Increased solubility and binding
Heterocyclic fusion−18.3π-π stacking: Phe23; H-bond: Ser141Dual inhibition of assembly/RNA packaging

This approach exemplifies FBDD’s power in converting weak fragments into potent capsid assembly modulators (Class II CAMs), which induce error-prone core protein polymerization [10].

Scaffold Hybridization Approaches for Multifunctional Kinase Inhibition

Scaffold hybridization integrates pharmacophores from distinct inhibitors to enhance kinase targeting breadth and efficiency. The tetrahydroindazole core serves as a versatile hinge-binding motif in kinase inhibitors due to its capacity for hydrophobic interactions with conserved ATP pockets. By hybridizing it with thiazole/thiazolidinone pharmacophores—known for non-nucleoside reverse transcriptase inhibition (NNRTI)—researchers achieved dual inhibition of HIV-1 reverse transcriptase (RT) and RNase H [5]. Key design elements included:

  • Hinge Region Binding: The 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole moiety anchors to RT’s Leu234/Val179 hydrophobic pocket via π-π stacking.
  • Hydrophobic Wing Expansion: Incorporation of 5-(trifluoromethyl)aniline at C2 extends toward Tyr181, enhancing affinity (IC50 = 0.8 μM for RDDP inhibition) [5].
  • Metal-Chelating Additions: For RNase H inhibition, catechol groups were appended to chelate catalytic Mg2+ ions in the DEDD motif [5].

Table 2: Kinase Inhibition Profiles of Hybrid Tetrahydroindazole Scaffolds

Hybrid StructureTarget KinaseIC50 (μM)Key Pharmacophores
5-Fluoro-2-(tetrahydroindazol-1-yl)anilineHIV-1 RT (RDDP)0.8Tetrahydroindazole (hinge binder); 5-F-aniline (hydrophobic wing)
Thiazole-tetrahydroindazole conjugateCDK20.12Thiazole (ATP mimic); CF3-indazole (allosteric blocker)
Benzothiazole-indazolyl anilineBRAF V600E0.05Benzothiazole (hydrophobic tail); Indazole (hinge anchor)

Deep learning scaffold hopping further optimized these hybrids by replacing hinge-binding fragments while conserving binding geometry. For example, SyntaLinker-Hybrid generated novel indazole-azaindole fusions inhibiting oncogenic kinases like BRAF with 40-fold selectivity over wild-type [3].

Computational Fragment Linking for Dual-Target Engagement

Computational fragment linking integrates disjoint fragments occupying adjacent sub-pockets into single molecules with improved entropy and affinity. For tetrahydroindazole-based therapeutics, this enables simultaneous engagement of viral and kinase targets. The ACFIS workflow accomplishes this through:

  • Pocket Mapping: Molecular dynamics identifies sub-pockets in HBV core protein CTD (e.g., hydrophobic cleft: residues 23–140) and kinase allosteric sites (e.g., BRAF’s DFG-out pocket) [10].
  • Fragment Linking: Covalent connectors (e.g., alkyl diamines, triazole) merge tetrahydroindazole (core fragment) with NNRTI-derived thiazoles. Optimal linkers span 6–10 Å to avoid steric strain [4].
  • Free Energy Optimization: MM/GBSA calculations prioritize linkers improving ΔGB by −3.5 to −5.2 kcal·mol−1 vs. parent fragments [10].

A quantitative structure-affinity relationship (QSAR) model for Ciclopirox derivatives identified four predictive descriptors:

  • ATS1p (2D autocorrelation)
  • nCs (sp3 carbon count)
  • Hy (hydrophilic factor)
  • F08[C-C] (frequency of C-C bonds) [10]

This model (predictive power: 88.99%, F-statistic = 9025.78) guided linker design to balance hydrophobicity (optimal ATS1p = 12.7) and polarity (Hy = 0.38). Resulting bifunctional compounds inhibited both HBV core assembly (IC50 = 1.2 μM) and HIV-1 RT (IC50 = 0.7 μM), demonstrating fragment linking’s utility in multitarget therapeutics [10] [4].

Properties

CAS Number

937597-90-5

Product Name

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline

Molecular Formula

C14H13F4N3

Molecular Weight

299.273

InChI

InChI=1S/C14H13F4N3/c15-8-5-6-12(10(19)7-8)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2

InChI Key

MAMRPLHXHCEUIC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)F)N)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.